3-Ethyl-5-(2-azaspiro[4.4]nonan-4-yl)-1,2,4-oxadiazole 3-Ethyl-5-(2-azaspiro[4.4]nonan-4-yl)-1,2,4-oxadiazole
Brand Name: Vulcanchem
CAS No.: 1955515-78-2
VCID: VC3023475
InChI: InChI=1S/C12H19N3O/c1-2-10-14-11(16-15-10)9-7-13-8-12(9)5-3-4-6-12/h9,13H,2-8H2,1H3
SMILES: CCC1=NOC(=N1)C2CNCC23CCCC3
Molecular Formula: C12H19N3O
Molecular Weight: 221.3 g/mol

3-Ethyl-5-(2-azaspiro[4.4]nonan-4-yl)-1,2,4-oxadiazole

CAS No.: 1955515-78-2

Cat. No.: VC3023475

Molecular Formula: C12H19N3O

Molecular Weight: 221.3 g/mol

* For research use only. Not for human or veterinary use.

3-Ethyl-5-(2-azaspiro[4.4]nonan-4-yl)-1,2,4-oxadiazole - 1955515-78-2

Specification

CAS No. 1955515-78-2
Molecular Formula C12H19N3O
Molecular Weight 221.3 g/mol
IUPAC Name 5-(2-azaspiro[4.4]nonan-4-yl)-3-ethyl-1,2,4-oxadiazole
Standard InChI InChI=1S/C12H19N3O/c1-2-10-14-11(16-15-10)9-7-13-8-12(9)5-3-4-6-12/h9,13H,2-8H2,1H3
Standard InChI Key VXGRGIXAQQIGQE-UHFFFAOYSA-N
SMILES CCC1=NOC(=N1)C2CNCC23CCCC3
Canonical SMILES CCC1=NOC(=N1)C2CNCC23CCCC3

Introduction

3-Ethyl-5-(2-azaspiro[4.4]nonan-4-yl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse pharmacological properties and are often used as bioisosteres for amides and esters due to their increased hydrolytic and metabolic stabilities. This specific compound incorporates an oxadiazole ring and a spirocyclic amine structure, which contributes to its potential biological activities.

Key Features:

  • Molecular Formula: C12_{12}H19_{19}N3_{3}O

  • Molecular Weight: Approximately 221.30 g/mol .

  • Synonyms: Include 5-(2-azaspiro[4.4]nonan-4-yl)-3-ethyl-1,2,4-oxadiazole and AKOS026706582 .

Synthesis

The synthesis of 3-Ethyl-5-(2-azaspiro[4.4]nonan-4-yl)-1,2,4-oxadiazole typically involves forming the oxadiazole ring using reagents such as acyl chlorides or isocyanates. The reaction conditions, including temperature and solvent choice, are crucial for optimizing yield and purity.

Synthesis Steps:

  • Preparation of Starting Materials: This involves synthesizing the necessary precursors, such as the spirocyclic amine and the oxadiazole ring components.

  • Ring Formation: The oxadiazole ring is formed through a condensation reaction involving the appropriate reagents.

  • Purification: The final product is purified using techniques such as recrystallization or chromatography.

Biological Activities and Potential Applications

3-Ethyl-5-(2-azaspiro[4.4]nonan-4-yl)-1,2,4-oxadiazole has been studied for its potential biological activities, particularly as an inhibitor of certain enzymes and receptors. Its unique structure makes it an attractive candidate for drug discovery, aiming to improve pharmacokinetic and in vivo performance.

Potential Applications:

  • Medicinal Chemistry: Research focuses on exploring its therapeutic potentials, contributing to advancements in medicinal chemistry and pharmacology.

  • Pharmacological Properties: Oxadiazoles are known for their diverse pharmacological properties, making this compound a promising candidate for various therapeutic applications.

Chemical Data

PropertyValue
Molecular FormulaC12_{12}H19_{19}N3_{3}O
Molecular Weight221.30 g/mol
SolubilitySoluble in organic solvents, limited in water
Melting PointVariable based on purity

Synthesis and Applications

AspectDescription
SynthesisInvolves forming the oxadiazole ring using specific reagents and conditions.
Biological ActivitiesPotential inhibitor of enzymes and receptors.
ApplicationsPromising candidate for drug discovery and medicinal chemistry.

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